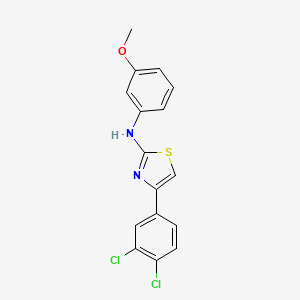![molecular formula C17H24N2O B11065750 3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol](/img/structure/B11065750.png)
3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL is a complex organic compound that features a piperidine ring, a pyridine ring, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL typically involves multi-step organic reactions. One common approach is to start with the formation of the piperidine ring, followed by the introduction of the pyridine moiety and the alkyne group. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide. The specific steps may include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the pyridine ring via nucleophilic substitution or cross-coupling reactions.
- Addition of the alkyne group through Sonogashira coupling or similar methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form ketones or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or aminated products.
Scientific Research Applications
3-METHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of stable bioconjugates. The pyridine and piperidine rings contribute to the compound’s ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 4-phenylpiperidine and 1-benzylpiperidine share the piperidine ring structure.
Pyridine Derivatives: Compounds such as 3-pyridylmethanol and 2-pyridylamine have similar pyridine rings.
Alkyne-Containing Compounds: Molecules like 1-hexyne and 2-butyne feature the alkyne group.
Uniqueness
3-METHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and piperidine rings, along with the alkyne group, allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-methyl-6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-3-ol |
InChI |
InChI=1S/C17H24N2O/c1-3-17(2,20)10-7-13-19-12-5-4-9-16(19)15-8-6-11-18-14-15/h6,8,11,14,16,20H,3-5,9,12-13H2,1-2H3 |
InChI Key |
PBBIQOCFTHAXMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide](/img/structure/B11065668.png)
![3-{2-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}-1H-indole-2-carboxylic acid](/img/structure/B11065675.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11065679.png)

![2-{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B11065686.png)


![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11065701.png)
![(2E)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11065702.png)
![N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11065713.png)

![2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide](/img/structure/B11065731.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B11065733.png)
![3'-[2-(Methylthio)ethyl]-1-(2-morpholin-4-YL-2-oxoethyl)-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11065741.png)
